1,8-Dibromnaphthalin

Übersicht

Beschreibung

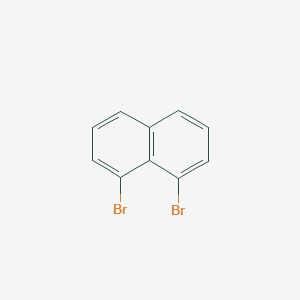

1,8-Dibromonaphthalene: is an organic compound with the molecular formula C10H6Br2 . It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions on the naphthalene ring. This compound is known for its symmetrical structure and is used as an intermediate in organic synthesis and various industrial applications .

Wissenschaftliche Forschungsanwendungen

1,8-Dibromonaphthalene has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photoluminescent properties.

Chemical Sensors: It is employed in the synthesis of chiral ligands and sensors for detecting various chemical species.

Wirkmechanismus

Target of Action

1,8-Dibromonaphthalene is a chemical compound used in organic synthesis. Its primary target is the naphthalene ring, a basic structure in organic chemistry .

Mode of Action

The compound interacts with its target through a process known as the “halogen dance reaction”. The steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene distorts the naphthalene ring, allowing for nonelectronical activation . This distortion facilitates the 1,2-rearrangement of the bromo group .

Biochemical Pathways

The primary biochemical pathway affected by 1,8-dibromonaphthalene is the unsymmetrization of the naphthalene ring . This process leads to the formation of uncommon bromoarenes . The rearrangement of the bromo group results in the formation of 1,7-dibromonaphthalene .

Result of Action

The result of the action of 1,8-dibromonaphthalene is the production of 1,7-dibromonaphthalene . This compound is characterized by two C–Br bonds arranged at a 60° angle . It can be used to synthesize a unique metal–organic framework comprising a 52-membered ring network .

Action Environment

The action of 1,8-dibromonaphthalene is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the “halogen dance reaction” is facilitated by the treatment with trifluoromethanesulfonic acid

Biochemische Analyse

Biochemical Properties

It is known that 1,8-Dibromonaphthalene shows great potential in highly efficient photoluminescent blue and green OLEDs, chiral ligands and sensors, nonlinear optic chromophores, stereo-dynamic switches, and other optoelectronic devices .

Molecular Mechanism

It is known that 1,8-Dibromonaphthalene is a symmetrical double bromo-substituted naphthalene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,8-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the diazotisation of triazine with sodium nitrite in sulfuric acid, followed by the addition of copper(I) bromide and hydrobromic acid. This method yields 1,8-dibromonaphthalene in a 44% yield .

Industrial Production Methods: In industrial settings, the production of 1,8-dibromonaphthalene often involves large-scale bromination reactions using bromine and a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Dibromonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Palladium-Catalyzed Coupling: Reagents include palladium catalysts, such as palladium acetate, and bases like potassium carbonate.

Major Products:

Substitution Reactions: Products include naphthalene derivatives with various substituents replacing the bromine atoms.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Vergleich Mit ähnlichen Verbindungen

1,5-Dibromonaphthalene: Another dibromo derivative of naphthalene with bromine atoms at the 1 and 5 positions.

1,8-Diiodonaphthalene: A similar compound with iodine atoms instead of bromine at the 1 and 8 positions.

Uniqueness: 1,8-Dibromonaphthalene is unique due to its symmetrical structure, which allows for specific reactivity patterns in substitution and coupling reactions. This symmetry can be advantageous in the synthesis of certain organic compounds and materials .

Biologische Aktivität

1,8-Dibromonaphthalene (1,8-DBN) is a brominated derivative of naphthalene that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and materials science. This article reviews the biological activity of 1,8-DBN, highlighting its antioxidant properties, potential cytotoxic effects, and applications in medicinal chemistry.

1,8-Dibromonaphthalene has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 17135-74-9 |

| Molecular Formula | CHBr |

| Molecular Weight | 285.97 g/mol |

| Appearance | White to yellow crystals |

| Melting Point | 110 °C |

Antioxidant Activity

Recent studies have explored the antioxidant properties of compounds derived from 1,8-DBN. A notable investigation demonstrated that derivatives of 1,8-DBN exhibit glutathione peroxidase (GPx)-like catalytic activity. In this study, various 2,7-dialkoxynaphthalene peri-diselenides were synthesized from 1,8-DBN and tested for their ability to reduce hydrogen peroxide using benzyl thiol as a reductant. The results indicated that acidic conditions significantly enhanced the catalytic activity of these compounds compared to basic conditions .

Summary of Antioxidant Activity Findings

- Catalytic Activity : Compounds derived from 1,8-DBN showed up to three-fold improvements in catalytic activity compared to previously reported derivatives.

- Mechanism : The antioxidant mechanism involves thiol-dependent single-electron transfer (SET) reactions. The presence of acids like trifluoroacetic acid (TFA) was found to promote these reactions effectively .

Cytotoxic Effects

The cytotoxic potential of 1,8-DBN has been assessed in various studies focusing on its ability to induce cell death in cancer cells. One study highlighted that naphthalene derivatives could target specific biomolecules in cancer cells, suggesting a pathway for potential therapeutic applications .

Key Findings on Cytotoxicity

- Cancer Cell Targeting : Naphthalene derivatives, including 1,8-DBN, may be utilized in developing targeted therapies against cancer cells.

- Mechanistic Insights : The cytotoxic effects are hypothesized to arise from the interaction with cellular biomolecules leading to apoptosis or necrosis.

Applications in Organic Synthesis

1,8-Dibromonaphthalene serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of complex organic molecules through palladium-catalyzed reactions. For instance, it has been employed in the annulative π-extension process to create fluoranthenes via C–H bond functionalization .

Summary of Synthetic Applications

- Fluoranthene Synthesis : Successful synthesis of fluoranthenes using palladium-catalyzed C–H arylation methods.

- Functional Group Tolerance : Various reaction conditions were optimized to improve yields and selectivity when using 1,8-DBN as a substrate .

Case Study 1: Antioxidant Activity Assessment

A detailed study evaluated the GPx-like activity of several derivatives synthesized from 1,8-DBN. The findings suggested that structural modifications significantly influenced antioxidant efficacy.

Case Study 2: Cytotoxicity Evaluation

Research conducted on the cytotoxic effects of naphthalene derivatives indicated promising results for the use of 1,8-DBN in cancer therapeutics. The study involved testing against various cancer cell lines and assessing the mechanisms of action through molecular interaction studies.

Eigenschaften

IUPAC Name |

1,8-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXBGTIGAIESIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347743 | |

| Record name | 1,8-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17135-74-9 | |

| Record name | 1,8-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.